molecular formula C11H10N2O4 B13837315 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione

3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione

Cat. No.: B13837315
M. Wt: 234.21 g/mol
InChI Key: KRNODPINPCORPH-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. For instance, the reaction between 4-methoxybenzenediazonium tetrafluoroborate and oxolane-2,4-dione in an appropriate solvent like acetonitrile at elevated temperatures can yield the desired compound .

Industrial Production Methods

Industrial production of azo compounds, including this compound, often involves large-scale azo-coupling reactions. These reactions are carried out in reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The pathways involved include enzyme inhibition, interaction with DNA, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione is unique due to its specific structure, which combines an azo group with an oxolane-2,4-dione moiety. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly as a dye and in scientific research .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]oxolane-2,4-dione

InChI

InChI=1S/C11H10N2O4/c1-16-8-4-2-7(3-5-8)12-13-10-9(14)6-17-11(10)15/h2-5,10H,6H2,1H3

InChI Key

KRNODPINPCORPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2C(=O)COC2=O

Origin of Product

United States

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